

Application Notes and Protocols: Antibacterial Screening of 6-(4-Bromophenyl)pyridazin-3-ol

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Compound of Interest

Compound Name: **6-(4-Bromophenyl)pyridazin-3-ol**

Cat. No.: **B1331702**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of the novel compound **6-(4-Bromophenyl)pyridazin-3-ol**, a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial properties.^{[1][2]} This document outlines the standardized methodologies for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Introduction to Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.^[2] Various derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^{[2][3][4]} The structural diversity of pyridazinones allows for modifications that can enhance their potency and spectrum of activity against microbial pathogens.^{[5][6]} The investigation of new derivatives, such as **6-(4-Bromophenyl)pyridazin-3-ol**, is crucial in the search for novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of **6-(4-Bromophenyl)pyridazin-3-ol** and related pyridazinone analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables present a template for summarizing such quantitative data, based on results reported for structurally similar pyridazinone derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives (μg/mL)

Compound	Staphylococcus aureus (MRSA)	Escherichia coli	Pseudomonas aeruginosa	Acinetobacter baumannii	Reference Drug (Amikacin)
6-(4-Bromophenyl)pyridazin-3-ol	Data to be determined	Data to be determined	Data to be determined	Data to be determined	Data to be determined
Compound 7 (analogue)	7.8 μM	7.8 μM	>36.21 μM	7.8 μM	Data to be determined
Compound 13 (analogue)	>36.21 μM	>36.21 μM	7.48 μM	3.74 μM	Data to be determined

Data for analogue compounds 7 and 13 are sourced from a study on novel pyridazinone derivatives.[\[5\]](#)

Table 2: Zone of Inhibition of Pyridazinone Derivatives (mm)

Compound	<i>Staphylococcus</i> <i>pyogenes</i>	<i>Staphylococcus</i> <i>aureus</i>	<i>Escherichia</i> <i>coli</i>	<i>Pseudomonas</i> <i>aeruginosa</i>	Reference
(50 μ g/disk)					Drug (Gentamycin/Ceftizoxime)
6-(4-Bromophenyl)pyridazin-3-ol	Data to be determined	Data to be determined	Data to be determined	Data to be determined	Data to be determined
Compound IIIa (analogue)	Excellent Activity	-	Excellent Activity	-	Data to be determined
Compound IIIb (analogue)	Good Activity	Good Activity	No Activity	No Activity	Data to be determined
Compound IIIc (analogue)	Good Activity	No Activity	No Activity	Good Activity	Data to be determined
Compound IIId (analogue)	No Activity	Very Good Activity	No Activity	Good Activity	Data to be determined

Qualitative data for analogue compounds IIIa-d are sourced from a study on the antimicrobial activity of pyridazinone derivatives.[\[1\]](#)

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[7\]](#)

Materials:

- **6-(4-Bromophenyl)pyridazin-3-ol**
- Test bacterial strains (e.g., *S. aureus*, *E. coli*, *P. aeruginosa*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[8][9]
- Sterile 96-well microtiter plates[7]
- Bacterial inoculum standardized to 0.5 McFarland turbidity (~ 1.5×10^8 CFU/mL)[8][10]
- Reference antibiotic (e.g., Amikacin, Kanamycin)[5][6]
- Sterile saline solution (0.85%)
- Incubator (35-37°C)[7][10]
- Multichannel pipette

Procedure:

- Preparation of Compound Stock Solution: Prepare a stock solution of **6-(4-Bromophenyl)pyridazin-3-ol** in a suitable solvent (e.g., DMSO).
- Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with CAMHB to achieve a range of desired concentrations (e.g., 128 to 0.25 µg/mL). [6][8]
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[11] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[10]
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.[11] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7]

- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.[12][13]

Materials:

- 6-(4-Bromophenyl)pyridazin-3-ol**
- Sterile paper disks (6 mm diameter)
- Test bacterial strains
- Mueller-Hinton Agar (MHA) plates[12][14]
- Bacterial inoculum standardized to 0.5 McFarland turbidity[12]
- Sterile cotton swabs[15]
- Reference antibiotic disks (e.g., Gentamycin)[1]
- Sterile forceps
- Incubator (35-37°C)[15]
- Ruler or calipers

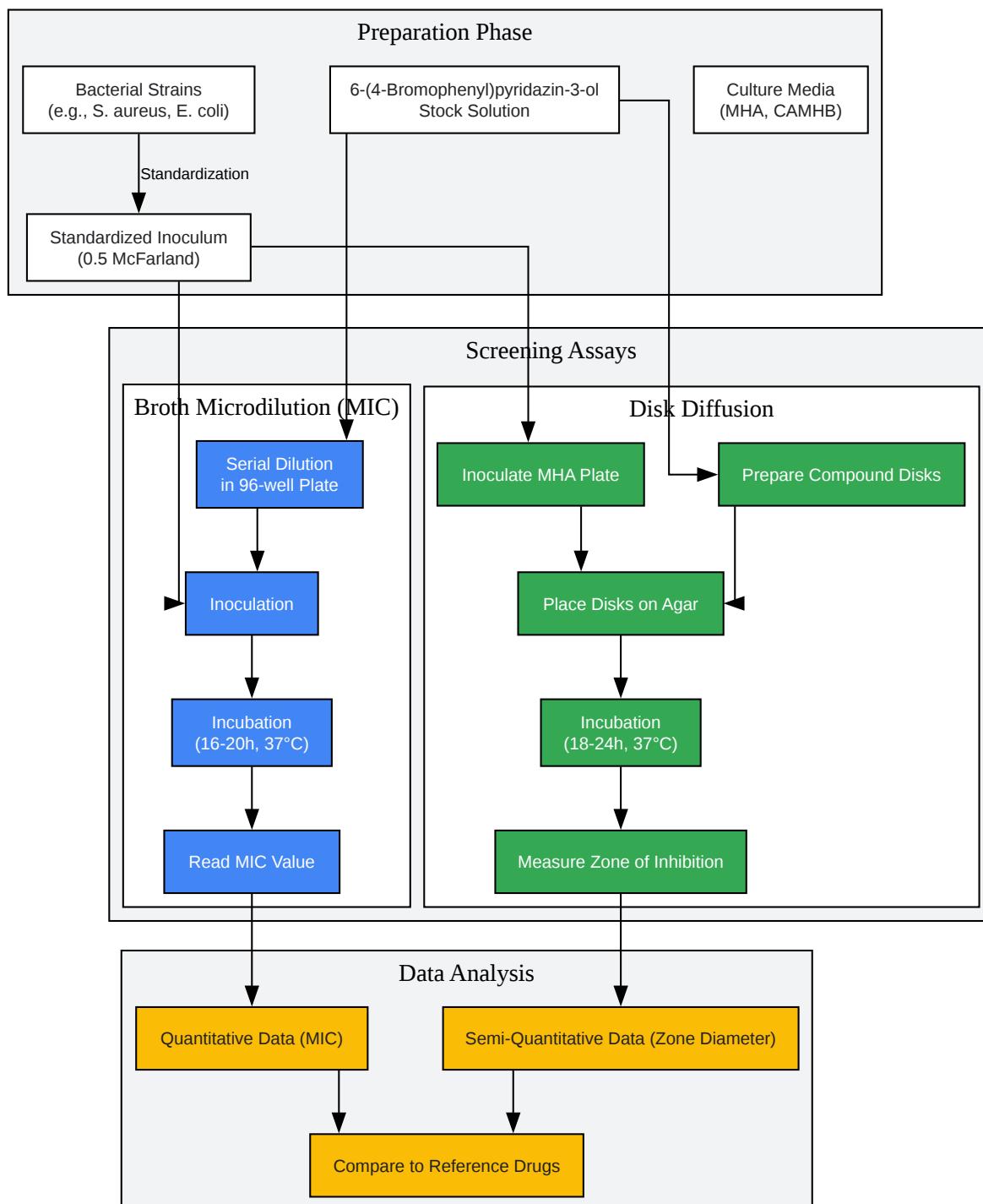
Procedure:

- Preparation of Compound Disks: Aseptically apply a known concentration of **6-(4-Bromophenyl)pyridazin-3-ol** solution (e.g., 50 µg in a suitable solvent) onto sterile paper disks and allow them to dry completely in a sterile environment.[1][15]
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[12]

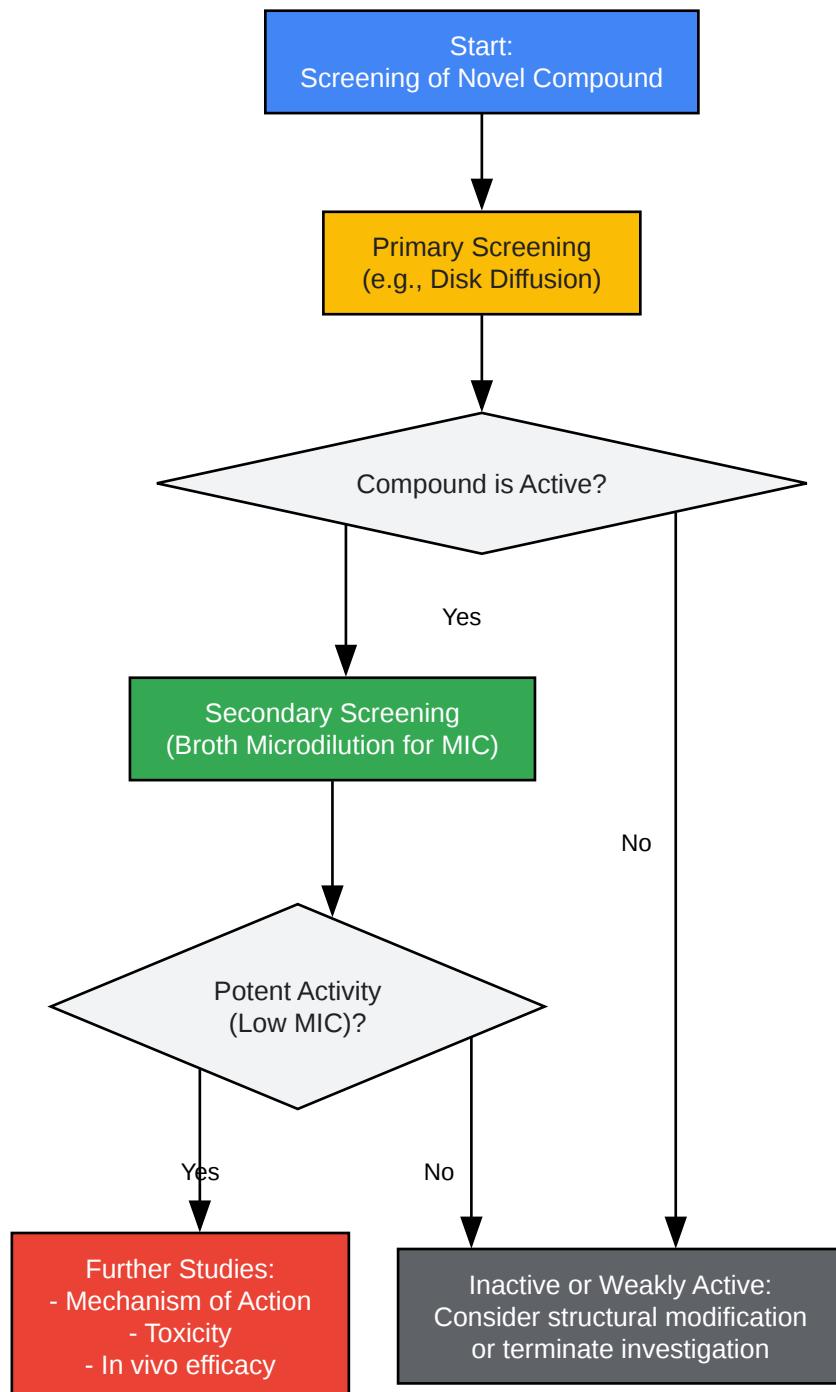
- Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.[15]
- Disk Placement: Using sterile forceps, place the prepared compound-impregnated disks and a standard antibiotic disk onto the inoculated agar surface. Ensure disks are firmly pressed to the agar.[14][15]
- Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
- Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone indicates the susceptibility of the bacterium to the compound.

Visualizations

Signaling Pathways and Workflows

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Caption: Workflow for antibacterial screening of **6-(4-Bromophenyl)pyridazin-3-ol**.

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